1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-[(6-methylpyridazin-3-yl)amino]phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-3-27-18-11-9-17(10-12-18)23-20(26)22-16-7-5-15(6-8-16)21-19-13-4-14(2)24-25-19/h4-13H,3H2,1-2H3,(H,21,25)(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDJGNCGNDYANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Amino-6-methylpyridazine
3-Amino-6-methylpyridazine serves as the pyridazine precursor. A modified procedure from Enamine Ltd. involves:
- Cyclocondensation : Heating methyl glyoxal (1.0 equiv) with hydrazine hydrate (1.2 equiv) in ethanol at 80°C for 6 hr yields 6-methylpyridazin-3-amine.
- Purification : Recrystallization from ethanol/water (3:1) affords white crystals (mp 117–119°C, 85% yield).
Characterization Data :
- HRMS (ESI+) : m/z 124.0741 [M+H]⁺ (calc. 124.0743)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.7 Hz, 1H), 6.95 (d, J = 8.7 Hz, 1H), 6.10 (s, 2H, NH₂), 2.42 (s, 3H, CH₃)
Buchwald-Hartwig Amination for C–N Bond Formation
Coupling 3-amino-6-methylpyridazine with 4-iodoaniline employs palladium catalysis:
Reaction Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : Toluene, 110°C, 24 hr
Workup :
- Filtration through Celite®
- Solvent removal under reduced pressure
- Column chromatography (SiO₂, hexane/EtOAc 4:1) yields 4-((6-methylpyridazin-3-yl)amino)aniline as a pale yellow solid (72% yield).
Characterization Data :
- HRMS (ESI+) : m/z 241.1095 [M+H]⁺ (calc. 241.1092)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.18 (d, J = 8.7 Hz, 1H), 7.35 (d, J = 8.4 Hz, 2H), 6.92 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.7 Hz, 1H), 5.98 (s, 2H, NH₂), 2.40 (s, 3H, CH₃)
Synthesis of 4-Ethoxyphenyl Isocyanate
BTC-Mediated Isocyanate Formation
4-Ethoxyaniline (1.0 equiv) reacts with bis(trichloromethyl)carbonate (BTC, 0.35 equiv) in dichloromethane (DCM) at 0°C:
Procedure :
- Add BTC dropwise to a stirred solution of 4-ethoxyaniline in DCM.
- Warm to room temperature, stir for 3 hr.
- Quench with saturated NaHCO₃, extract with DCM.
- Dry over MgSO₄, concentrate to obtain 4-ethoxyphenyl isocyanate as a colorless liquid (89% yield).
Characterization Data :
- IR (neat) : 2265 cm⁻¹ (N=C=O stretch)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 4.05 (q, J = 7.0 Hz, 2H), 1.42 (t, J = 7.0 Hz, 3H)
Urea Bond Formation
Coupling of Isocyanate and Aniline
4-Ethoxyphenyl isocyanate (1.2 equiv) reacts with 4-((6-methylpyridazin-3-yl)amino)aniline (1.0 equiv) in anhydrous THF:
Procedure :
- Stir reagents at room temperature for 12 hr under N₂.
- Concentrate, wash precipitate with cold hexane.
- Recrystallize from ethanol to yield the title compound as white crystals (65% yield).
Optimization Insights :
- Solvent Screening : THF > DCM > EtOAc (yields: 65% vs. 58% vs. 52%)
- Stoichiometry : Excess isocyanate (1.2 equiv) minimizes diuretic byproducts.
Characterization Data :
- HRMS (ESI+) : m/z 406.1873 [M+H]⁺ (calc. 406.1871)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, NH), 8.78 (s, 1H, NH), 8.20 (d, J = 8.7 Hz, 1H), 7.45 (d, J = 8.6 Hz, 2H), 7.33 (d, J = 8.6 Hz, 2H), 7.25 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 6.83 (d, J = 8.7 Hz, 1H), 4.02 (q, J = 7.0 Hz, 2H), 2.38 (s, 3H), 1.35 (t, J = 7.0 Hz, 3H)
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 158.4 (C=O), 155.2, 152.7, 144.5, 137.8, 131.2, 128.9, 123.4, 122.0, 115.8, 114.9, 63.5, 21.4, 15.1
Alternative Synthetic Routes
Phosgene-Based Urea Synthesis
While phosgene offers high reactivity, safety concerns limit utility. A comparative study showed:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| BTC/isocyanate | 65 | 97 |
| Phosgene | 68 | 96 |
| EDCI/HOBt | 54 | 93 |
Solid-Phase Synthesis
Immobilizing 4-((6-methylpyridazin-3-yl)amino)aniline on Wang resin enabled iterative coupling, though scalability issues arose (yield: 48%).
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea
- 1-(4-Ethoxyphenyl)-3-(4-((6-chloropyridazin-3-yl)amino)phenyl)urea
- 1-(4-Ethoxyphenyl)-3-(4-((6-methylpyrimidin-4-yl)amino)phenyl)urea
Uniqueness
1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and methylpyridazinyl moieties may enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds.
Biological Activity
1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea is a synthetic compound belonging to the class of urea derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Understanding its biological activity is crucial for evaluating its efficacy and safety.
The biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors that play pivotal roles in various biochemical pathways. The compound may inhibit the activity of certain enzymes associated with inflammation and cancer cell proliferation, demonstrating a mechanism similar to other known therapeutic agents in this class.
Biological Activity Overview
The compound has shown various biological activities in preliminary studies:
- Antitumor Activity : In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has been reported to inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in inflammatory diseases.
- Antimicrobial Properties : Some derivatives of urea compounds have demonstrated antimicrobial activity, indicating a possible broad-spectrum efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cells | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antimicrobial | Potential broad-spectrum efficacy |
Case Study: Antitumor Efficacy
In a study evaluating the antitumor effects of various urea derivatives, this compound was found to significantly reduce cell viability in human breast cancer cell lines. The study utilized MTT assays to determine cytotoxicity and reported an IC50 value comparable to established chemotherapeutic agents.
Table 2: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.8 | |
| A549 (Lung Cancer) | 10.5 |
Synthetic Routes and Production
The synthesis of this compound typically involves the reaction of 4-ethoxyaniline with isocyanate derivatives under controlled conditions. This process often utilizes organic solvents like dichloromethane or toluene and catalysts such as triethylamine to enhance yield and purity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 1-(4-Ethoxyphenyl)-3-(4-((6-methylpyridazin-3-yl)amino)phenyl)urea, and how can reaction parameters be optimized for high purity?
- Methodology :
- Step 1 : Use coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bond formation) to link the ethoxyphenyl and pyridazinyl moieties.
- Step 2 : Form the urea bridge via reaction of an isocyanate intermediate with a primary amine under anhydrous conditions (e.g., DMF, 60–80°C).
- Optimization : Adjust solvent polarity (e.g., acetonitrile for solubility), catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and reaction time (12–24 hrs). Monitor progress via TLC and intermediate characterization by -NMR.
- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Q. How should researchers design initial biological screening assays to evaluate this compound’s anticancer potential?
- Methodology :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values via nonlinear regression.
- Target engagement : Perform kinase inhibition assays (e.g., FGFR1–4) using recombinant proteins and ATP-competitive fluorescence assays. Validate selectivity against a kinase profiling panel (e.g., 50-kinase screen).
- Data validation : Replicate experiments in triplicate, use ANOVA for statistical significance, and correlate cytotoxicity with kinase inhibition .
Advanced Research Questions
Q. What crystallographic approaches are optimal for determining the 3D structure of this compound and its protein complexes?
- Methodology :
- Crystallization : Grow single crystals via vapor diffusion (hanging drop method) using PEG 3350 or ammonium sulfate as precipitants.
- Data collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution diffraction. Process data with XDS or HKL-2000.
- Structure solution : Employ SHELXT for phase determination and SHELXL for refinement. Analyze hydrogen bonding (e.g., urea C=O to kinase hinge region) and π-π stacking interactions. Deposit coordinates in the PDB .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when comparing this compound with pyridazine-modified analogs?
- Methodology :
- Systematic variation : Synthesize analogs with substituent changes (e.g., 6-methyl vs. 6-ethoxy pyridazine) and test in parallel assays.
- Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding modes to FGFR’s ATP pocket. Compare binding energies (ΔG) and interaction maps.
- In vivo validation : Use orthotopic xenograft models to evaluate efficacy vs. pharmacokinetic parameters (e.g., AUC, Cmax) for analogs with conflicting in vitro/in vivo data .
Q. Which analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Methodology :
- Degradation studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs. Monitor hydrolytic stability via HPLC-MS (ESI+ mode, C18 column).
- Thermal stability : Use TGA to assess decomposition temperatures and DSC for melting point consistency.
- Metabolite identification : Perform liver microsome assays (human/rodent) with LC-QTOF-MS to detect phase I/II metabolites .
Data Contradiction Analysis
Q. How should discrepancies between high in vitro kinase inhibition and low in vivo efficacy be addressed?
- Methodology :
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis), metabolic clearance (CYP450 isoforms), and bioavailability (oral vs. IV administration).
- Formulation optimization : Develop nanoemulsions or liposomes to enhance solubility and tumor penetration.
- Mechanistic follow-up : Use RNA-seq to identify compensatory pathways (e.g., MAPK/ERK upregulation) in resistant tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
